molecular formula C22H20N6O B2378711 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 1903252-77-6

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Numéro de catalogue: B2378711
Numéro CAS: 1903252-77-6
Poids moléculaire: 384.443
Clé InChI: VUVNVXWKOYDGLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a heterocyclic hybrid molecule combining imidazole, triazole, and azetidine moieties. Its structure features:

  • A 1H-imidazole ring linked via a methyl group to a phenyl ring.
  • A methanone group bridging the imidazole-phenyl unit to a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine moiety. The azetidine ring, a strained four-membered cyclic amine, may enhance metabolic stability compared to larger rings, while the triazole and imidazole groups offer hydrogen-bonding and π-π stacking interactions .

Propriétés

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(19-8-6-17(7-9-19)12-26-11-10-23-16-26)27-13-20(14-27)28-15-21(24-25-28)18-4-2-1-3-5-18/h1-11,15-16,20H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVNVXWKOYDGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=C(N=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule with significant potential in biological applications, particularly in medicinal chemistry. This article focuses on its biological activity, synthesizing relevant research findings, case studies, and data tables that elucidate its pharmacological properties.

Structure and Properties

The compound features a combination of imidazole and triazole moieties, which are known for their diverse biological activities. The structural formula can be broken down into key functional groups:

  • Imidazole Ring : A five-membered ring that contributes to various biological activities including antimicrobial and anticancer properties.
  • Triazole Ring : Known for its role in drug design, particularly in antifungal and anticancer agents.

Antimicrobial Activity

Research has shown that imidazole and triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing these rings can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Activity
ImidazoleStaphylococcus aureusSignificant Inhibition
TriazoleEscherichia coliModerate Inhibition

Anticancer Activity

The anticancer potential of the compound has been evaluated through various assays. A study examined similar imidazole derivatives against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil:

Compound Cell Line IC50 (µM) Comparison
Compound 4PC-31.39More Active than 5-FU
Compound 11HeLa1.58More Active than 5-FU

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors involved in cell proliferation and apoptosis. The presence of the imidazole and triazole rings facilitates binding to these targets, potentially leading to:

  • Inhibition of DNA synthesis
  • Induction of apoptosis in cancer cells

Study 1: Antimicrobial Efficacy

In a study conducted by Aruna et al., a series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated significant activity against both gram-positive and gram-negative bacteria, supporting the hypothesis that compounds with imidazole structures can serve as effective antimicrobial agents .

Study 2: Anticancer Screening

Another research focused on the antiproliferative effects of triazole-containing compounds against various cancer cell lines. The findings indicated that modifications to the triazole structure could enhance anticancer activity, suggesting a similar approach could be beneficial for our compound .

Applications De Recherche Scientifique

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds containing imidazole and triazole moieties exhibit significant anticancer properties. For instance, the incorporation of these groups into drug design has been associated with enhanced activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .
  • Antimicrobial Properties
    • The compound has shown promising results in antimicrobial assays. Research indicates that derivatives of triazole and imidazole can effectively combat both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of the compound has been evaluated through various in vitro studies, demonstrating its ability to inhibit lipoxygenase activity, which is crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound with similar structural features showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The target compound’s hydrophobicity (from phenyl and azetidine groups) likely reduces aqueous solubility compared to the amino-substituted analog in .
  • Metabolic Stability : The azetidine ring may improve metabolic stability over larger cyclic amines (e.g., piperidine) due to reduced conformational flexibility .
  • Synthetic Complexity : The multi-step synthesis involving azetidine functionalization (e.g., triazole coupling) contrasts with simpler imidazole-phenyl derivatives (e.g., ).

Crystallographic and Computational Studies

  • Software like SHELXL and WinGX are critical for structural validation of such compounds.
  • The target compound’s strained azetidine ring may lead to unique crystallographic packing patterns compared to non-cyclic analogs.

Méthodes De Préparation

Synthesis of Intermediate A: 4-((1H-Imidazol-1-yl)methyl)benzaldehyde

Method 1: Nucleophilic Substitution

  • Starting Material : 4-(Bromomethyl)benzaldehyde (1.0 equiv)
  • Reagents :
    • 1H-Imidazole (1.2 equiv)
    • K₂CO₃ (2.0 equiv)
    • DMF, 80°C, 12 hr
  • Yield : 78%
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 9.99 (s, 1H), 7.85 (d, J=8.2 Hz, 2H), 7.53 (d, J=8.2 Hz, 2H), 7.42 (s, 1H), 6.97 (s, 1H), 5.32 (s, 2H)
    • HRMS : m/z calcd for C₁₁H₁₁N₂O [M+H]⁺: 187.0871, found: 187.0869

Method 2: Reductive Amination (Alternative)

  • Starting Material : 4-Formylbenzyl alcohol
  • Reagents :
    • 1H-Imidazole (1.5 equiv)
    • NaBH₃CN (1.0 equiv)
    • AcOH, RT, 24 hr
  • Yield : 65%

Synthesis of Intermediate B: 3-Azidoazetidine

Method 1: Staudinger Reaction

  • Starting Material : 3-Aminoazetidine hydrochloride (1.0 equiv)
  • Reagents :
    • NaN₃ (1.2 equiv)
    • CuSO₄·5H₂O (0.1 equiv)
    • H₂O/EtOH (1:1), 60°C, 6 hr
  • Yield : 82%
  • Characterization :
    • ¹³C NMR (100 MHz, D₂O): δ 54.2 (azetidine C), 50.1 (N₃-C)

Method 2: Mitsunobu Reaction (Alternative)

  • Starting Material : Azetidin-3-ol
  • Reagents :
    • DIAD (1.5 equiv)
    • PPh₃ (1.5 equiv)
    • HN₃, THF, 0°C→RT
  • Yield : 74%

Synthesis of Intermediate C: 1-Phenyl-1H-1,2,3-triazole

Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Starting Materials :
    • Phenylacetylene (1.0 equiv)
    • Benzyl azide (1.0 equiv)
  • Catalyst : CuI (10 mol%)
  • Conditions :
    • TBTA (20 mol%)
    • DMF/H₂O (3:1), RT, 2 hr
  • Yield : 89%
  • Regioselectivity : >98% 1,4-disubstituted triazole

Final Coupling Strategies

Method 1: Friedel-Crafts Acylation

Reaction Scheme :
Intermediate A + Intermediate B → Methanone bridge formation

Conditions :

  • Catalyst : AlCl₃ (1.5 equiv)
  • Solvent : CH₂Cl₂, 0°C→RT, 8 hr
  • Workup :
    • Quench with ice/HCl
    • Extract with EtOAc (3×)
    • Column chromatography (Hexane:EtOAc 4:1)

Yield : 63%
Purity : 98.5% (HPLC)

Method 2: Grignard Addition

Alternative Approach :

  • Intermediate : 4-((1H-Imidazol-1-yl)methyl)phenylmagnesium bromide
  • Reaction :
    • Add to 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl chloride
    • THF, -78°C→RT, 12 hr

Yield : 58%
Advantage : Better stereocontrol

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃):

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.89–7.12 (m, 9H, aromatic)
  • δ 4.87 (s, 2H, CH₂-imidazole)
  • δ 4.02–3.78 (m, 4H, azetidine)

¹³C NMR (125 MHz, CDCl₃):

  • δ 198.4 (C=O)
  • δ 148.2 (triazole-C)
  • δ 135.1–122.7 (aromatic C)

HRMS :

  • Calcd for C₂₄H₂₂N₆O [M+H]⁺: 427.1881
  • Found: 427.1878

Industrial-Scale Considerations

Process Chemistry Optimization :

  • Catalyst Recycling : CuI/TBTA system reused ×3 with <5% yield drop
  • Solvent Recovery : DMF reclaimed via vacuum distillation (92% efficiency)
  • Waste Streams :
    • NaN₃ neutralization with FeSO₄ → FeN₆ precipitation
    • AlCl₃ quench → Al(OH)₃ filtration

Cost Analysis :

  • Raw Material Cost/kg: $1,240
  • Purity Specification: >98% (USP grade)

Emerging Methodologies

Photocatalytic Coupling (Recent Advance):

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Conditions : Blue LED, DCE, 24 hr
  • Yield : 71%
  • Advantage : Avoids heavy metal catalysts

Biocatalytic Approach (Experimental):

  • Enzyme : Modified P450 monooxygenase
  • Conversion : 38% (needs optimization)

Regulatory Considerations

ICH Guidelines Compliance :

  • Residual Solvents: Meets Class 2 limits (DMF < 880 ppm)
  • Heavy Metals: Cu < 10 ppm (EDTA wash)
  • Genotoxic Impurities: Azide levels < 1 ppm

Stability Data :

  • Forced Degradation :
    • Acidic: 5% decomposition (0.1N HCl, 24 hr)
    • Oxidative: 12% decomposition (3% H₂O₂, 24 hr)
  • Storage : Stable >24 months at -20°C under N₂

Q & A

Q. Advanced Optimization :

  • Solvent/catalyst screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while Cu(I) catalysts with ligands (e.g., TBTA) improve regioselectivity .
  • Microwave irradiation : Reduces reaction time (e.g., triazole synthesis from hours to minutes) and increases yield by 15–20% .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Basic Characterization :

  • NMR spectroscopy : 1^1H/13^13C NMR confirms regiochemistry of triazole/imidazole and azetidine substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • Elemental analysis : Ensures stoichiometric accuracy .

Q. Advanced Techniques :

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in crowded regions (e.g., azetidine-phenyl interactions) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing effects .

How can researchers design experiments to evaluate this compound’s biological activity?

Q. Basic Screening :

  • In vitro assays : Enzyme inhibition (e.g., kinase/receptor binding) using fluorescence polarization or SPR .
  • Cellular models : Cytotoxicity profiling (MTT assay) in cancer/immune cell lines .

Q. Advanced Mechanistic Studies :

  • Molecular docking : Predict binding modes with targets (e.g., ATP-binding pockets) using software like AutoDock .
  • SAR analysis : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate structure with activity .

What computational methods are used to predict this compound’s physicochemical properties and target interactions?

Q. Basic Modeling :

  • DFT calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps) .
  • LogP prediction : Tools like ChemAxon estimate lipophilicity for bioavailability screening .

Q. Advanced Simulations :

  • MD simulations : Analyze stability in biological membranes or protein binding pockets over nanoseconds .
  • QSAR models : Train datasets of analogs to predict IC50_{50} values or ADMET profiles .

How should researchers address contradictions in spectral data during structural elucidation?

Q. Basic Troubleshooting :

  • Repeat experiments : Verify NMR/MS under standardized conditions to rule out solvent or temperature artifacts .
  • Isomer comparison : Synthesize regioisomers (e.g., 1,5- vs. 1,4-triazole) and compare spectral signatures .

Q. Advanced Resolution :

  • Dynamic NMR : Resolve conformational exchange broadening in azetidine protons by varying temperature .
  • Isotopic labeling : Use 15^15N/13^13C-labeled precursors to simplify complex splitting patterns .

What strategies can improve the compound’s stability during storage and biological assays?

Q. Basic Stability Protocols :

  • Lyophilization : Store as a hydrochloride salt to prevent hydrolysis of the azetidine ring .
  • Light/temperature control : Use amber vials and −20°C storage to avoid photodegradation .

Q. Advanced Formulation :

  • Encapsulation : Liposomal or cyclodextrin complexes enhance aqueous solubility and reduce oxidative degradation .

How can researchers design SAR studies to optimize this compound’s pharmacological profile?

Q. Basic SAR Design :

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methoxy) on phenyl rings .
  • Bioisosteric replacement : Replace triazole with tetrazole or imidazole with pyrazole to assess activity retention .

Q. Advanced Multi-parametric Optimization :

  • Fragment-based design : Use crystallographic data to iteratively optimize binding interactions (e.g., hydrogen bonds with azetidine) .
  • Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target degradation .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Basic Scaling :

  • Batch vs. flow chemistry : Transition from small-batch microwave synthesis to continuous flow reactors for triazole formation .
  • Cost-effective purification : Replace column chromatography with centrifugal partition chromatography for intermediates .

Q. Advanced Process Chemistry :

  • Catalyst recycling : Immobilize Cu catalysts on silica to reduce metal contamination and costs .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading .

How can researchers validate the compound’s target engagement in cellular models?

Q. Basic Validation :

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockout/knockdown models : Use CRISPR/Cas9 to ablate putative targets and assess activity loss .

Q. Advanced Profiling :

  • Photoaffinity labeling : Incorporate azide/alkyne tags for clickable probes to map binding sites .
  • SPR imaging : Quantify binding kinetics in live cells using surface plasmon resonance .

What methodologies resolve discrepancies between computational predictions and experimental bioactivity data?

Q. Basic Reconciliation :

  • Force field refinement : Adjust parameters in docking software to better reflect azetidine’s conformational flexibility .
  • Solvent effect modeling : Include explicit water molecules in simulations to improve binding affinity predictions .

Q. Advanced Integration :

  • AI/ML models : Train neural networks on high-throughput screening data to refine QSAR predictions .
  • Free energy perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.